molecular formula C18H23NO3 B11161969 7-hydroxy-3,4,8-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one

7-hydroxy-3,4,8-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B11161969
M. Wt: 301.4 g/mol
InChI Key: NQZFQIHZLQBPTI-UHFFFAOYSA-N
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Description

7-hydroxy-3,4,8-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 7th position, three methyl groups at the 3rd, 4th, and 8th positions, and a piperidin-1-ylmethyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,4,8-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Hydroxy Group: The hydroxy group at the 7th position can be introduced through selective hydroxylation of the chromen-2-one core using reagents such as hydrogen peroxide or osmium tetroxide.

    Methylation: The methyl groups at the 3rd, 4th, and 8th positions can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group such as a halide or tosylate.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ylmethyl group, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, or sulfonates can be used in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

7-hydroxy-3,4,8-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: Used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-3,4,8-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group and the chromen-2-one core are key functional groups that contribute to its biological activities. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with a hydroxy group at the 7th position and a methyl group at the 4th position.

    6,7-dihydroxycoumarin: A coumarin derivative with hydroxy groups at the 6th and 7th positions.

    4-methylumbelliferone: A coumarin derivative with a hydroxy group at the 7th position and a methyl group at the 4th position, commonly used as a fluorescent probe.

Uniqueness

7-hydroxy-3,4,8-trimethyl-6-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to the presence of the piperidin-1-ylmethyl group at the 6th position, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

7-hydroxy-3,4,8-trimethyl-6-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C18H23NO3/c1-11-12(2)18(21)22-17-13(3)16(20)14(9-15(11)17)10-19-7-5-4-6-8-19/h9,20H,4-8,10H2,1-3H3

InChI Key

NQZFQIHZLQBPTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CN3CCCCC3)C

Origin of Product

United States

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